5-nitro-2-(oxan-4-ylamino)benzoic acid
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Overview
Description
5-nitro-2-(oxan-4-ylamino)benzoic acid is an organic compound that features a nitro group, a benzoic acid moiety, and a tetrahydro-2H-pyran-4-ylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-(oxan-4-ylamino)benzoic acid typically involves the following steps:
Nitration of Benzoic Acid: The initial step involves the nitration of benzoic acid to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Amination: The nitrobenzoic acid is then subjected to amination with tetrahydro-2H-pyran-4-amine. This reaction is typically carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-(oxan-4-ylamino)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and suitable solvents such as ethanol.
Substitution: Nucleophiles such as amines or thiols, and appropriate solvents.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.
Major Products
Reduction: 5-amino-2-(tetrahydro-2H-pyran-4-ylamino)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
5-nitro-2-(oxan-4-ylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-nitro-2-(oxan-4-ylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The tetrahydro-2H-pyran-4-ylamino moiety may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
- 4-aminotetrahydropyran
- 5-nitro-2-(oxan-4-ylamino)benzoic acid derivatives
Uniqueness
This compound is unique due to the presence of both a nitro group and a tetrahydro-2H-pyran-4-ylamino substituent on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H14N2O5 |
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Molecular Weight |
266.25 g/mol |
IUPAC Name |
5-nitro-2-(oxan-4-ylamino)benzoic acid |
InChI |
InChI=1S/C12H14N2O5/c15-12(16)10-7-9(14(17)18)1-2-11(10)13-8-3-5-19-6-4-8/h1-2,7-8,13H,3-6H2,(H,15,16) |
InChI Key |
YUOAVOBOJGSMIO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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